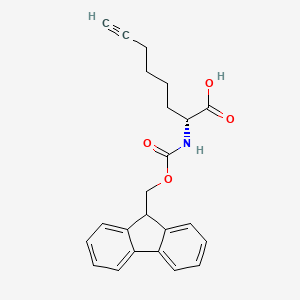
(R)-Fmoc-2-Aminooct-7-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Fmoc-2-Aminooct-7-ynoic acid is a chiral amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is of significant interest in organic synthesis and peptide chemistry due to its unique structure, which includes an alkyne functional group. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis, where it serves as a temporary protecting group for the amino functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-Aminooct-7-ynoic acid typically involves several key steps:
Starting Material: The synthesis begins with the preparation of the alkyne-containing amino acid backbone.
Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Fmoc-2-Aminooct-7-ynoic acid may involve:
Large-Scale Synthesis: Utilizing automated peptide synthesizers that can handle large quantities of reagents and solvents.
Optimization: Reaction conditions are optimized for yield and purity, often involving high-throughput screening of different bases and solvents.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
®-Fmoc-2-Aminooct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acids or peptides.
科学的研究の応用
®-Fmoc-2-Aminooct-7-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-Fmoc-2-Aminooct-7-ynoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.
類似化合物との比較
Similar Compounds
(S)-Fmoc-2-Aminooct-7-ynoic acid: The enantiomer of the ®-form, used in similar applications but with different stereochemical properties.
Fmoc-2-Aminooct-7-ynoic acid: Without specifying the chirality, this compound can be a mixture of both enantiomers.
Fmoc-2-Amino-3-butynoic acid: A shorter alkyne chain variant with similar protecting group chemistry.
Uniqueness
®-Fmoc-2-Aminooct-7-ynoic acid is unique due to its specific stereochemistry and the presence of an alkyne group, which allows for additional functionalization and reactivity compared to other amino acids. This makes it particularly valuable in the synthesis of complex and diverse peptide structures.
特性
分子式 |
C23H23NO4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid |
InChI |
InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
InChIキー |
JGAAQTGBSLHOGR-OAQYLSRUSA-N |
異性体SMILES |
C#CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


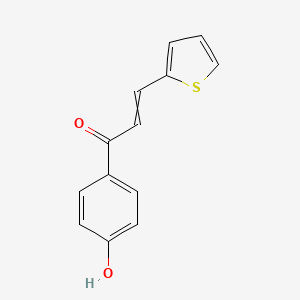
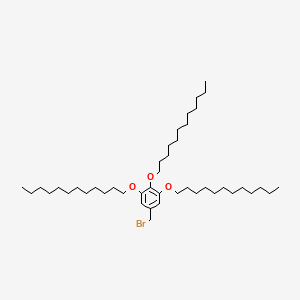
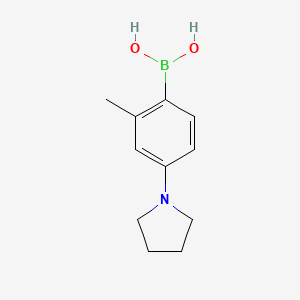
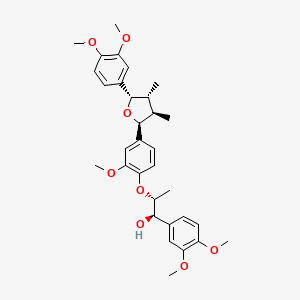
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)

![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)

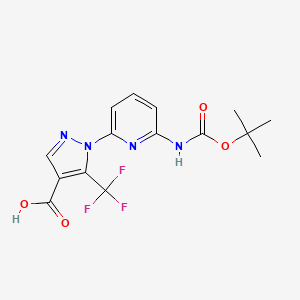
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)

![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)

